![molecular formula C19H26ClNO2 B5591353 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5591353.png)

2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

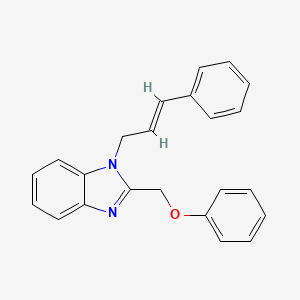

Molecular Structure Analysis Investigations into the molecular structure of related compounds, such as in the work by Vanasundari et al. (2018), employ techniques like FT-IR, FT-Raman spectra, and DFT calculations. These methods are crucial for understanding the stability, charge delocalization, and reactivity of these molecules (Vanasundari et al., 2018).

Chemical Reactions and Properties Efe et al. (1991) discuss the synthesis and characterization of compounds using rhodium complexes and secondary amine oxime ligands, which may be relevant to understanding the reactions and properties of 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride (Efe et al., 1991).

Physical Properties Analysis Xie et al. (2003) provide an example of synthesizing and analyzing the physical properties of a compound with a complex structure, which may offer insights into similar analyses for 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride (Xie et al., 2003).

Chemical Properties Analysis Further exploration of the chemical properties can be found in the work of Efe & Schlemper (1993), where they synthesized and characterized new amine-nitrogen substituted α-amine oxime ligands, providing a framework for understanding the chemical behaviors of complex molecules (Efe & Schlemper, 1993).

Scientific Research Applications

Protein Labelling for Radiotherapy

A study reported the synthesis of a bifunctional ligand, which could potentially be related to the chemical structure of interest, for labeling proteins with rhodium complexes for internal radiotherapy applications. This process showed high yields and could be utilized for preparing labeled antibodies with specific activities, indicating a potential application in targeted radiotherapy treatments (Efe et al., 1991).

Protective Groups in Organic Synthesis

The use of a 4-nitrobenzyl group as a protective group for hydroxyl functions has been described, which is relevant due to the structural similarity with the compound . This protective group can be selectively removed, showcasing its utility in complex organic syntheses where selective deprotection is required (Kukase et al., 1990).

Environmental Chemistry of Synthetic Compounds

Research on the determination of benomyl and its metabolites highlighted the importance of understanding the environmental fate and analytical detection of synthetic compounds, including those structurally related to 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride. Such studies are crucial for monitoring and mitigating the environmental impact of synthetic chemicals (Spittler et al., 1984).

Antimicrobial and Antioxidant Properties

Investigations into the synthesis and antimicrobial activity of certain compounds containing hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties suggest potential applications in developing new antimicrobial and antioxidant agents. Such research could be relevant for exploring the biological activities of structurally similar compounds (Mickevičienė et al., 2015).

Corrosion Inhibition

A study on the anti-corrosive behavior of certain indanones derivatives on mild steel in hydrochloric acid solution provides insights into the potential application of similar compounds as corrosion inhibitors. Such compounds can significantly enhance the durability of metals in corrosive environments, indicating a practical application in materials science (Saady et al., 2018).

properties

IUPAC Name |

2-[[4-[(4-methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-3-18(13-21)20-12-16-8-10-19(11-9-16)22-14-17-6-4-15(2)5-7-17;/h4-11,18,20-21H,3,12-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSMSKXIILVWJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-4-phenyl-9-(3-pyridinylmethyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5591271.png)

![N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5591275.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5591278.png)

![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5591292.png)

![4-{4-[4-(phenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5591303.png)

![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5591311.png)

![1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5591312.png)

![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate](/img/structure/B5591318.png)

![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine](/img/structure/B5591335.png)

![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)